molecular formula C15H15ClN2O4S B3741877 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide

Cat. No.: B3741877
M. Wt: 354.8 g/mol
InChI Key: FUVIRRJQLMAORE-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a methoxy group attached to an aniline moiety, which is further linked to an acetamide group.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-22-14-8-7-11(9-13(14)16)18(10-15(17)19)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVIRRJQLMAORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide typically involves the reaction of 3-chloro-4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the sulfonyl chloride, forming the sulfonamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-[N-(benzenesulfonyl)-3-chloro-4-hydroxyanilino]acetamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme involved in regulating pH in cancer cells. By binding to the active site of CA IX, 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide disrupts the enzyme’s function, leading to a decrease in tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide

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